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Compound of Interest

Compound Name: 2-Bromo-1H-imidazole

Cat. No.: B103750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-1H-imidazole, a key heterocyclic compound with applications in organic synthesis and

medicinal chemistry. The following sections detail its nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) characteristics, along with detailed experimental

protocols and relevant reaction mechanisms.

Spectroscopic Data
The spectroscopic data of 2-Bromo-1H-imidazole is crucial for its identification, purity

assessment, and structural elucidation. This section summarizes the key spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the structure of 2-Bromo-1H-imidazole in

solution. The key features of its ¹H and ¹³C NMR spectra are presented below.

Table 1: ¹H NMR Spectroscopic Data for 2-Bromo-1H-imidazole
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~7.13 Singlet 1H H4 or H5

~7.58 Singlet 1H H5 or H4

~12.08 Broad Singlet 1H N-H

Note: Data is based on spectra of similar imidazole derivatives in DMSO-d₆. The exact

chemical shifts for H4 and H5 may be interchangeable.[1]

Table 2: Predicted ¹³C NMR Spectroscopic Data for 2-Bromo-1H-imidazole

Chemical Shift (δ) ppm Assignment

~122.1 C2

~127.6 C4/C5

~138.6 C5/C4

Note: Predicted values are based on characteristic chemical shifts for substituted imidazoles.[2]

Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in 2-Bromo-1H-
imidazole. The solid-state spectrum is characterized by the following key absorption bands.

Table 3: Infrared (IR) Spectroscopic Data for 2-Bromo-1H-imidazole
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Wavenumber (cm⁻¹) Intensity Assignment

3100 - 3000 Medium N-H stretch

~1600 - 1400 Medium to Strong
C=C and C=N stretching

vibrations (aromatic ring)

Below 1000 Medium to Strong
C-H bending and other

fingerprint region vibrations

~660 Medium to Strong C-Br stretch

Note: Data is based on typical IR absorption regions for substituted imidazoles and bromo-

aromatic compounds.

Mass Spectrometry (MS)
Mass spectrometry of 2-Bromo-1H-imidazole reveals its molecular weight and provides

insights into its fragmentation patterns. A key feature is the isotopic pattern due to the presence

of bromine.

Table 4: Mass Spectrometry Data for 2-Bromo-1H-imidazole

m/z Relative Intensity Assignment

146 ~100% [M]⁺ (with ⁷⁹Br)

148 ~98% [M+2]⁺ (with ⁸¹Br)

68 Variable [M - Br]⁺

41 Variable Fragment ion (e.g., C₂H₃N⁺)

40 Variable Fragment ion (e.g., C₂H₂N⁺)

Note: The presence of two peaks of nearly equal intensity at m/z 146 and 148 is characteristic

of a compound containing one bromine atom.

Experimental Protocols
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The following are representative experimental protocols for obtaining the spectroscopic data for

2-Bromo-1H-imidazole.

NMR Spectroscopy
Instrumentation: A 400 MHz (or higher) NMR spectrometer.

Sample Preparation:

Dissolve approximately 5-10 mg of 2-Bromo-1H-imidazole in 0.6-0.7 mL of a suitable

deuterated solvent (e.g., DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

Pulse Sequence: Standard single-pulse experiment.

Spectral Width: 0-14 ppm.

Number of Scans: 16-64, depending on sample concentration.

Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

Spectral Width: 0-160 ppm.

Number of Scans: 1024 or more, as ¹³C has low natural abundance.

Relaxation Delay: 2-5 seconds.

Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase correct the spectrum.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.benchchem.com/product/b103750?utm_src=pdf-body
https://www.benchchem.com/product/b103750?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b103750?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm

for ¹H and 39.52 ppm for ¹³C).

Integrate the peaks in the ¹H NMR spectrum.

ATR-FTIR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated

Total Reflectance (ATR) accessory (e.g., with a diamond or zinc selenide crystal).

Sample Preparation:

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and

allowing it to dry completely.

Record a background spectrum of the clean, empty ATR crystal.

Place a small amount of solid 2-Bromo-1H-imidazole onto the ATR crystal, ensuring good

contact.

Data Acquisition:

Spectral Range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32.

Processing:

The instrument software will automatically ratio the sample spectrum against the background

spectrum to produce the final absorbance or transmittance spectrum.

Use the software to identify and label the major absorption peaks.

Electron Ionization Mass Spectrometry (EI-MS)
Instrumentation: A mass spectrometer with an electron ionization (EI) source.
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Sample Introduction:

The sample can be introduced via a direct insertion probe for solid samples or through a gas

chromatograph (GC) for GC-MS analysis if the compound is sufficiently volatile and thermally

stable.

Ionization:

Electron Energy: 70 eV (standard for EI).

Source Temperature: 200-250 °C.

Mass Analysis:

The analyzer (e.g., quadrupole, time-of-flight) is scanned over a mass-to-charge (m/z) range

of approximately 30-300 amu.

Data Analysis:

Identify the molecular ion peaks ([M]⁺ and [M+2]⁺) to confirm the molecular weight and the

presence of bromine.

Analyze the fragmentation pattern to gain further structural information.

Mandatory Visualizations
The following diagrams illustrate key chemical processes involving 2-Bromo-1H-imidazole.

Synthesis of 2-Bromo-1H-imidazole
The synthesis of 2-Bromo-1H-imidazole is typically achieved through the electrophilic

bromination of imidazole.
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Synthesis of 2-Bromo-1H-imidazole

Imidazole

2-Bromo-1H-imidazole

Electrophilic Aromatic Substitution

Br₂

Solvent (e.g., H₂O, AcOH)

Click to download full resolution via product page

Synthesis of 2-Bromo-1H-imidazole

Suzuki-Miyaura Coupling Reaction
2-Bromo-1H-imidazole can be utilized in palladium-catalyzed cross-coupling reactions, such

as the Suzuki-Miyaura coupling, to form carbon-carbon bonds. This is a valuable

transformation in the synthesis of more complex molecules.[3]
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Suzuki-Miyaura Coupling of 2-Bromo-1H-imidazole
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Catalytic Cycle of Suzuki-Miyaura Coupling
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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